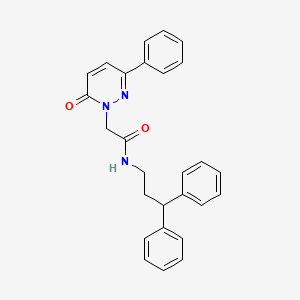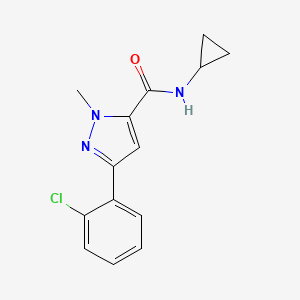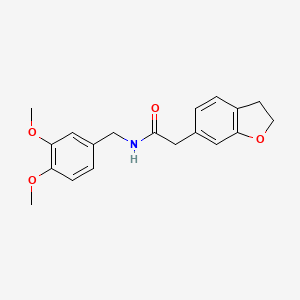
N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a chemical compound with a complex structure. It belongs to the class of acetamides and contains both aromatic and aliphatic moieties.
- The compound’s systematic name reflects its substituents: the 3,3-diphenylpropyl group, the 6-oxo-3-phenylpyridazin-1(6H)-yl moiety, and the acetamide functional group.
- Its molecular formula is C₂₄H₂₀N₄O₂, and it has a molar mass of approximately 396.44 g/mol.
Preparation Methods
Synthetic Routes: The synthesis of N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves several steps. One common approach is the condensation of 3,3-diphenylpropylamine with 6-oxo-3-phenylpyridazine-1(6H)-carboxylic acid.
Reaction Conditions: The reaction typically occurs under reflux conditions using suitable solvents (e.g., ethanol or dichloromethane) and acid catalysts (e.g., sulfuric acid).
Industrial Production: While not widely produced industrially, small-scale synthesis in research laboratories is feasible.
Chemical Reactions Analysis
Reactivity: N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve mild oxidants like hydrogen peroxide, while reduction could use reducing agents like lithium aluminum hydride.
Major Products: The major products depend on the specific reaction. For instance, reduction yields the alcohol derivative.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its pharmacological properties, potential drug-like characteristics, and interactions with biological targets.
Industry: Although not widely used, it may find applications in specialized chemical processes.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other acetamides with aromatic substituents or pyridazine cores.
Uniqueness: N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide’s unique structure lies in the combination of its aromatic and aliphatic components.
Properties
Molecular Formula |
C27H25N3O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C27H25N3O2/c31-26(20-30-27(32)17-16-25(29-30)23-14-8-3-9-15-23)28-19-18-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-17,24H,18-20H2,(H,28,31) |
InChI Key |
BPCOTOYQQLBJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid](/img/structure/B11140913.png)
-yl)methanone](/img/structure/B11140928.png)
![(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11140931.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11140938.png)

![2-[acetyl(isopropyl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11140947.png)
![(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B11140951.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11140956.png)

![5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide](/img/structure/B11140971.png)

![methyl 2-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11140989.png)
![1',3',5'-trimethyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1'{H},2{H}-3,4'-bipyrazole](/img/structure/B11140991.png)
![[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11140999.png)
